Auranofin's Mechanism of Action in Cancer Cells: A Technical Guide
Auranofin's Mechanism of Action in Cancer Cells: A Technical Guide
Abstract: Auranofin, a gold (I)-containing compound initially approved for treating rheumatoid arthritis, is gaining significant attention as a repurposed anticancer agent.[1][2] Its efficacy stems from a multifaceted mechanism of action centered on the disruption of cellular redox homeostasis. The primary molecular target of auranofin is thioredoxin reductase (TrxR), a key enzyme in the thioredoxin antioxidant system that is often overexpressed in cancer cells to cope with intrinsic oxidative stress.[1][3][4] By inhibiting TrxR, auranofin triggers a cascade of events, including the massive accumulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and activation of programmed cell death pathways such as apoptosis.[5][6][7] Furthermore, auranofin modulates several critical oncogenic signaling pathways, including STAT3, NF-κB, and PI3K/AKT/mTOR, contributing to its broad anti-proliferative effects.[1][5] This guide provides an in-depth technical overview of auranofin's core mechanisms of action in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism: Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress
The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a crucial antioxidant system that maintains cellular redox balance. Cancer cells, with their heightened metabolic rate, often exhibit a pro-oxidative state and are highly dependent on this system for survival.[1][5] TrxR, which exists in cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms, is frequently overexpressed in various cancers, correlating with aggressive tumor progression and poor patient survival.[3][4]
Auranofin functions as a potent and irreversible inhibitor of both TrxR1 and TrxR2.[3][5] The gold(I) center of auranofin has a high affinity for the selenocysteine residue within the active site of TrxR, forming a stable adduct that inactivates the enzyme.[8][9] This inhibition disrupts the entire Trx system, preventing the reduction of oxidized thioredoxin and other substrates.
The direct consequence of TrxR inhibition is a dramatic increase in intracellular reactive oxygen species (ROS), leading to severe oxidative stress.[6][10][11] This ROS accumulation overwhelms the cell's remaining antioxidant capacity, causing widespread oxidative damage to lipids, proteins, and DNA, which ultimately pushes the cancer cell towards apoptosis and other forms of cell death.[5][12]
Induction of Cancer Cell Death Pathways
The severe oxidative stress induced by auranofin is a primary driver of its cytotoxicity, activating multiple cell death pathways.
Apoptosis
Auranofin is a potent inducer of caspase-dependent apoptosis. The process is primarily initiated through the intrinsic (mitochondrial) pathway:
-
Mitochondrial Dysfunction: High levels of ROS lead to the dissipation of the mitochondrial membrane potential (ΔΨm).[7][13]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[14]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3 and caspase-7.[7][13]
-
Substrate Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13][15]
Other Cell Death Modalities
-
Necrosis: At higher concentrations, auranofin has been observed to induce necrosis, characterized by the release of lactate dehydrogenase (LDH).[13]
-
Ferroptosis: Auranofin can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This is particularly relevant in cells that are more resistant to apoptosis.[12][16]
Modulation of Oncogenic Signaling Pathways
Beyond inducing oxidative stress, auranofin disrupts multiple pro-survival and proliferative signaling pathways that are frequently dysregulated in cancer.
-
STAT3 Pathway: Auranofin inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[17] Constitutively active STAT3 is a key driver of proliferation, survival, and angiogenesis in many cancers. Auranofin's inhibition of STAT3 has been shown to be mediated by ROS.[17][18][19]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway. Auranofin has been reported to inhibit NF-κB activity, further contributing to its pro-apoptotic effects.[5]
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Auranofin can suppress the PI3K/AKT/mTOR axis, leading to decreased pro-survival signals and inhibition of angiogenesis-related factors like HIF-1α.[1][5][20][21]
-
Ubiquitin-Proteasome System (UPS): Auranofin can also inhibit the proteasome, a protein complex responsible for degrading damaged or misfolded proteins.[1] Cancer cells are often more reliant on the UPS to maintain protein homeostasis, making it an attractive therapeutic target.[9]
Quantitative Data Summary
The cytotoxic efficacy of auranofin varies across different cancer cell lines and is dependent on the duration of treatment.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference(s) |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | ~3.0 | 24 | [5] |
| MDA-MB-468 | Triple-Negative | < 3.0 | 24 | [5] |
| BT-549 | Triple-Negative | > 6.0 | 24 | [5] |
| MCF-7 | ER-Positive | 0.98 | 72 | [22] |
| MCF-7 | ER-Positive | 3.37 | 24 | [22] |
| Lung Cancer | ||||
| Calu-6 | Non-Small Cell | 3.0 | 24 | [13][23] |
| A549 | Non-Small Cell | 3.0 - 5.0 | 24 | [13][23] |
| SK-LU-1 | Non-Small Cell | 5.0 | 24 | [23] |
| NCI-H460 | Non-Small Cell | 4.0 | 24 | [23] |
| NCI-H1299 | Non-Small Cell | 1.0 - 2.0 | 24 | [23] |
| Ovarian Cancer | ||||
| PEO1 | High-Grade Serous | 0.53 | 72 | [24] |
| PEO4 | High-Grade Serous | 2.80 | 72 | [24] |
| Other Cancers | ||||
| HL-60 | Leukemia | 0.23 | 72 | [22] |
| HCT-15 | Colon | 0.11 | 72 | [22] |
| HeLa | Cervical | 0.15 | 72 | [22] |
Detailed Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol describes a colorimetric assay to measure TrxR activity based on the reduction of DTNB.[25][26]
Principle: TrxR catalyzes the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color and can be quantified by measuring absorbance at 412 nm.[26][27]
Methodology:
-
Sample Preparation:
-
Harvest cells (e.g., 2 x 10^6) and wash with ice-cold PBS.
-
Homogenize cells in 100-200 µL of cold Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors).[26][27]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., Bradford assay).
-
-
Assay Procedure (96-well plate format):
-
Prepare a TNB standard curve for quantification.
-
For each sample, prepare two wells: one for total activity and one for background activity.
-
To the "total activity" wells, add 2-50 µL of cell lysate.
-
To the "background activity" wells, add 2-50 µL of cell lysate and 10 µL of a TrxR-specific inhibitor (provided in commercial kits).
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing Assay Buffer, NADPH, and DTNB according to kit instructions.
-
Add 50 µL of the Reaction Mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for 10-30 minutes at 25°C.
-
The slope of the linear portion of the curve represents the reaction rate.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA412/min).
-
Subtract the rate of the background activity well from the total activity well to get the TrxR-specific activity.
-
Use the TNB standard curve to convert the activity into nmol/min/mg of protein.
-
Intracellular ROS Measurement
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29] The fluorescence intensity is proportional to the level of intracellular ROS.[28]
Methodology:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reader or standard plates for flow cytometry) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with auranofin or control vehicle for the desired time. Include a positive control (e.g., H2O2 or menadione).
-
Probe Loading:
-
Remove the treatment media and wash cells once with warm PBS or serum-free media.
-
Add media containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or media to the wells.
-
For Plate Reader: Measure fluorescence intensity immediately (Excitation ≈ 488 nm, Emission ≈ 530 nm).
-
For Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer using the appropriate channel (e.g., FITC).
-
-
Analysis: Quantify the mean fluorescence intensity and normalize to the control group to determine the fold-change in ROS production.
Apoptosis Analysis by Western Blot
This protocol details the detection of key apoptosis markers, cleaved caspase-3 and cleaved PARP, by Western blotting.[15]
Principle: During apoptosis, initiator caspases cleave and activate executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular proteins, such as PARP. The appearance of the cleaved forms of these proteins is a hallmark of apoptosis and can be detected by antibodies specific to the cleaved fragments.[30]
Methodology:
-
Protein Extraction:
-
Treat cells with auranofin for the desired time. Collect both adherent and floating cells to include the apoptotic population.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (or total PARP to see both full-length and cleaved forms) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis: Analyze the band intensity for cleaved caspase-3 and cleaved PARP relative to the loading control and compare between treated and untreated samples.
References
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- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 20. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 29. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
